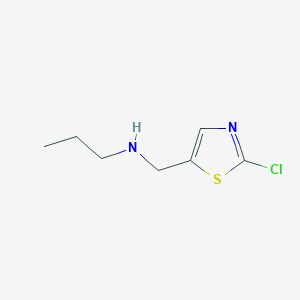
N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine is a chemical compound with the molecular formula C7H11ClN2S It is characterized by the presence of a thiazole ring substituted with a chlorine atom and a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with propan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The crude product is often purified through recrystallization from solvents such as ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the reagents and conditions used .
Scientific Research Applications
N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The thiazole ring and the amine group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-((2-Chlorothiazol-5-yl)methyl)propan-2-amine: Similar in structure but with a different substitution pattern on the amine group.
2-Chloro-5-(chloromethyl)thiazole: A precursor in the synthesis of N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine.
N-((2-Chlorothiazol-5-yl)methyl)cyclopropanamine: Another derivative with a cyclopropane ring instead of the propan-1-amine group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11ClN2S |
|---|---|
Molecular Weight |
190.69 g/mol |
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C7H11ClN2S/c1-2-3-9-4-6-5-10-7(8)11-6/h5,9H,2-4H2,1H3 |
InChI Key |
BBTIDNNDJJIXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B13009729.png)

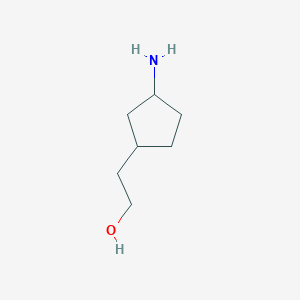
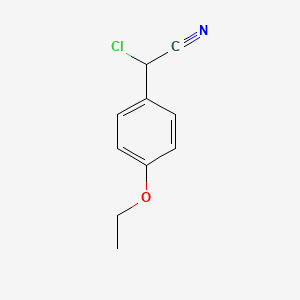
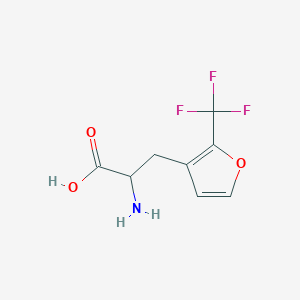
![Ethyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13009747.png)
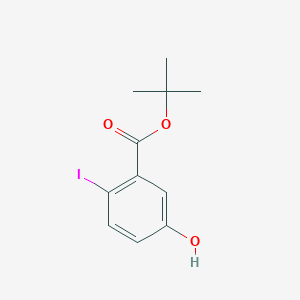
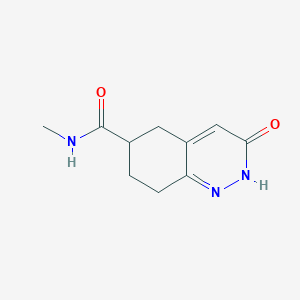
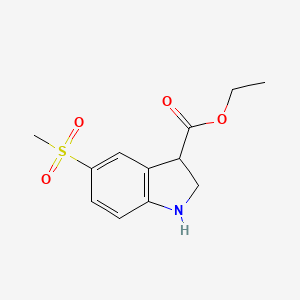
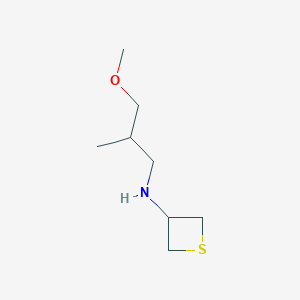
![5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13009787.png)
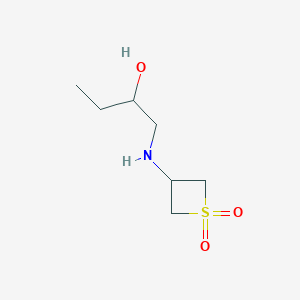
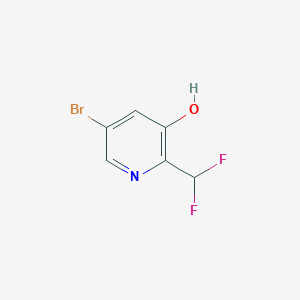
![(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009820.png)
